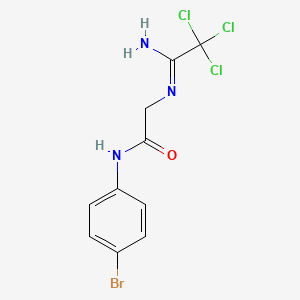
N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide” is a synthetic organic compound that features a bromophenyl group and a trichloroethanimidamido group
科学的研究の応用
Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: The compound could be used in the development of new materials with specific properties.
Industrial Chemistry: It may be utilized in the production of specialty chemicals and intermediates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 2,2,2-trichloroethanimidoyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromoaniline is reacted with 2,2,2-trichloroethanimidoyl chloride under controlled temperature conditions, typically around 0-5°C, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
化学反応の分析
Types of Reactions
“N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide” can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The trichloroethanimidamido group can be reduced to form different amide derivatives.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while reduction reactions may produce different amide compounds.
作用機序
The mechanism by which “N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the target and the context of its use.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide
- N-(4-fluorophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide
- N-(4-methylphenyl)-2-(2,2,2-trichloroethanimidamido)acetamide
Uniqueness
“N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide” is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
特性
IUPAC Name |
2-[(1-amino-2,2,2-trichloroethylidene)amino]-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl3N3O/c11-6-1-3-7(4-2-6)17-8(18)5-16-9(15)10(12,13)14/h1-4H,5H2,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWWHDUBWUUGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN=C(C(Cl)(Cl)Cl)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate](/img/structure/B2831520.png)
![Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2831523.png)
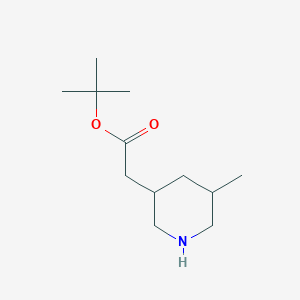
![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2831527.png)
![4-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2831530.png)
![(E)-methyl 6-(3-(furan-2-yl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2831531.png)
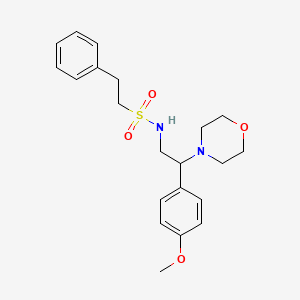
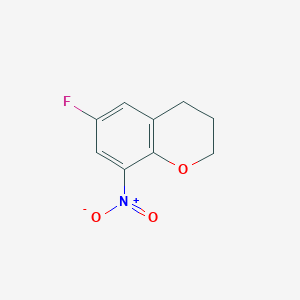
![METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B2831535.png)
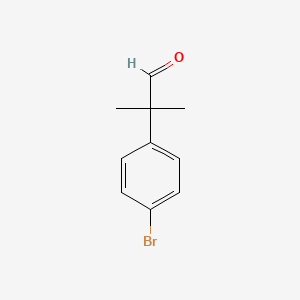
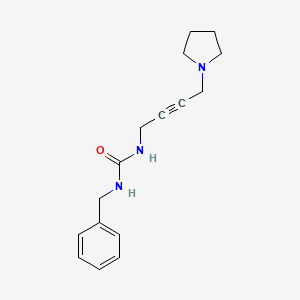
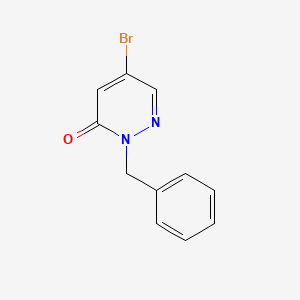
![3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2831541.png)
